(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one
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Overview
Description
(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one is a complex organic compound with a unique structure that includes a phenyl group and a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the preparation of a suitable amine and a ketone, followed by cyclization using a catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one stands out due to its unique fused bicyclic structure and the presence of a phenyl group
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(2R,3aS,8aR)-2-phenyl-2,3,3a,4,6,7,8,8a-octahydro-1H-pyrrolo[3,2-b]azepin-5-one |
InChI |
InChI=1S/C14H18N2O/c17-14-8-4-7-11-13(16-14)9-12(15-11)10-5-2-1-3-6-10/h1-3,5-6,11-13,15H,4,7-9H2,(H,16,17)/t11-,12-,13+/m1/s1 |
InChI Key |
RVVMEYONXVHUPV-UPJWGTAASA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@@H](N2)C3=CC=CC=C3)NC(=O)C1 |
Canonical SMILES |
C1CC2C(CC(N2)C3=CC=CC=C3)NC(=O)C1 |
Origin of Product |
United States |
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